(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
This compound is a methanone derivative featuring a 2,2-dimethyl-5-thioxoimidazole core substituted with a 4-bromophenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at the methanone position. Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions, as inferred from analogous imidazole derivatives in the literature .
Properties
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-21(2)23-17(12-6-8-14(22)9-7-12)20(29)24(21)19(25)13-10-15(26-3)18(28-5)16(11-13)27-4/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAOHOJAIQIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure includes an imidazole ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant research findings and case studies.
- IUPAC Name : [4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- Molecular Formula : C21H21BrN2O4S
- Molecular Weight : 477.37 g/mol
- CAS Number : 899916-86-0
Anticancer Activity
Research indicates that compounds with imidazole scaffolds exhibit significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines.
Case Studies
- Breast Cancer Cells (MDA-MB-231) :
- Cell Cycle Analysis :
Antibacterial Activity
The antibacterial properties of imidazole derivatives are well-documented, and this compound appears to follow suit.
In Vitro Studies
The compound has shown promising results against various bacterial strains:
- Gram-positive Bacteria : Exhibited significant inhibition against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Proteus mirabilis at concentrations of 1 mM in DMSO .
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
- The thione group is believed to participate in redox reactions that modulate the activity of target proteins involved in cancer proliferation and bacterial resistance mechanisms.
- The bromophenyl and trimethoxyphenyl groups enhance binding affinity to these targets, potentially increasing efficacy .
Data Summary Table
| Biological Activity | Cancer Cell Line | Concentration | Effect |
|---|---|---|---|
| Apoptosis Induction | MDA-MB-231 | 1.0 μM | Morphological changes |
| 10.0 μM | Increased caspase-3 activity | ||
| Antibacterial | Staphylococcus aureus | 1 mM | Significant inhibition |
| Escherichia coli | 1 mM | Significant inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone. For instance:
- In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The compound's mechanism may involve apoptosis induction or disruption of cancer cell proliferation pathways .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogenic bacteria and fungi. Studies have shown that derivatives with electron-withdrawing groups demonstrate enhanced potency compared to those with electron-donating groups .
| Microbial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| E. coli | 20 | 4-(4-bromophenyl)... |
| S. aureus | 24 | 4-(4-bromophenyl)... |
| C. albicans | 22 | 4-(4-bromophenyl)... |
Metabolic Disorders
The compound's structural analogs have been investigated for their effects on metabolic disorders such as type 2 diabetes and obesity. These compounds may act as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism, thereby influencing insulin sensitivity and fat accumulation .
Central Nervous System Disorders
Research indicates potential applications in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The modulation of neurotransmitter systems may be a mechanism through which these compounds exert neuroprotective effects .
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at the National Cancer Institute evaluated the anticancer efficacy of synthesized derivatives against a panel of cancer cell lines. The results indicated that certain derivatives exhibited mean growth inhibition rates exceeding 50%, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various derivatives were screened against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with specific functional groups showed enhanced activity against resistant strains, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole Core Variants
Aromatic Substituent Comparisons
- 3,4,5-Trimethoxyphenyl Group (Target Compound): This group is prevalent in combretastatin analogs (e.g., ), where it enhances microtubule disruption activity . In the target compound, it likely improves membrane permeability but may confer metabolic susceptibility to demethylation.
Research Findings and Implications
- Stability: The thioxo group in the target compound confers greater oxidative stability compared to nitroimidazole analogs (e.g., ), which are prone to reduction .
- Synthetic Challenges: Palladium-mediated coupling (as in ) may require optimization for scalability, whereas TDAE-based methods () offer simpler setups but narrower substrate scope .
Preparation Methods
Thiourea Cyclization with α-Halo Ketones
A method adapted from benzotriazole-imidazole hybrids involves reacting substituted thioureas with α-chloroacetyl derivatives. For the target compound, 4-(4-bromophenyl)-2,2-dimethyl-1H-imidazole-2-thione is synthesized as follows:
- Thiourea Formation : 4-Bromoaniline reacts with ammonium thiocyanate in acidic aqueous ethanol to yield 1-(4-bromophenyl)thiourea .
- Cyclization : The thiourea is refluxed with 2-chloro-2-methylpropan-1-one (for 2,2-dimethyl substitution) in ethanol containing anhydrous sodium acetate. This generates the imidazole-2-thione core via nucleophilic displacement and intramolecular cyclization.
Key Data :
Thiohydantoin Reduction
An alternative route from Patent WO2007041048A2 reduces 3,5-disubstituted thiohydantoins using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For the target compound:
- Thiohydantoin Synthesis : 4-Bromophenyl isothiocyanate reacts with 2,2-dimethyl-3-aminopropanoic acid methyl ester to form a thiohydantoin intermediate.
- Reduction : LiAlH₄ selectively reduces the thiohydantoin to the imidazole-2-thione.
Advantages :
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The 3,4,5-trimethoxyphenyl methanone group is introduced via Friedel-Crafts acylation or carboxylic acid coupling:
Carboxylic Acid Activation
3,4,5-Trimethoxybenzoic acid is activated using carbodiimides:
- Activation : 3,4,5-Trimethoxybenzoic acid reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane to form the reactive O-acylisourea intermediate.
- Coupling : The activated acid reacts with the imidazole-2-thione under mild conditions (0–25°C, 18–24 h).
Optimization Notes :
Final Coupling to Form the Methanone Bridge
The imidazole-2-thione and 3,4,5-trimethoxybenzoyl units are coupled via nucleophilic acyl substitution:
CDI-Mediated Coupling
Using carbonyl diimidazole (CDI) as a coupling agent:
- Activation : 3,4,5-Trimethoxybenzoic acid reacts with CDI in dimethylformamide (DMF) at 0°C to form the imidazolide.
- Nucleophilic Attack : The imidazole-2-thione’s nitrogen attacks the activated carbonyl, yielding the final product.
Reaction Conditions :
EDCI/DMAP Coupling
A one-pot method from anti-Candida oximino ester synthesis:
- In-Situ Activation : EDCI and DMAP facilitate direct coupling between the imidazole-2-thione and 3,4,5-trimethoxybenzoic acid.
- Work-Up : Sequential washing with NaHCO₃ and water removes excess reagents.
Advantages :
Structural Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
- HRMS : m/z calcd for C₂₄H₂₄BrN₂O₄S [M+H]⁺: 547.0561; found: 547.0563.
X-ray Crystallography :
- Analogous structures (e.g., PubChem CID 3492613) confirm planar imidazole-thione and methanone geometries.
Comparative Analysis of Methods
Q & A
Q. What are the standard synthetic routes for preparing (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone?
The compound can be synthesized via cyclocondensation reactions involving substituted benzaldehydes and aminotriazole precursors. For example, a general method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Modifications to this protocol may include varying the substituents on the benzaldehyde (e.g., bromophenyl groups) to tailor the imidazole core.
Q. How is the structural integrity of the compound confirmed post-synthesis?
X-ray crystallography is the gold standard for structural confirmation. For example, in related imidazole derivatives, dihedral angles between aromatic rings (e.g., fluoromethoxy, methoxy, and trimethoxy-substituted benzene rings) and the imidazole core are calculated to validate molecular geometry . Additional techniques include:
- NMR : To confirm proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in δ 6.5–8.0 ppm).
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
- Elemental analysis : For purity assessment (e.g., C, H, N, S content).
Advanced Research Questions
Q. How can electronic effects of substituents (e.g., bromine, methoxy groups) influence the compound’s reactivity in downstream functionalization?
The electron-withdrawing bromine (4-bromophenyl) and electron-donating methoxy groups (3,4,5-trimethoxyphenyl) create a polarized electronic environment. For instance:
- Bromine enhances electrophilic aromatic substitution (EAS) susceptibility at the para position.
- Methoxy groups increase electron density on the trimethoxyphenyl ring, favoring nucleophilic additions or hydrogen-bonding interactions in biological targets .
Experimental validation involves Hammett substituent constant (σ) analysis and computational studies (DFT) to map charge distribution.
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Discrepancies may arise from metabolic instability or off-target effects. Methodological approaches include:
- Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes or cytochrome P450 inhibition assays.
- Isotopic labeling : Track compound distribution in vivo (e.g., ¹⁴C or ³H labeling).
- Proteomics : Identify off-target binding partners via affinity chromatography coupled with mass spectrometry .
Q. How can the thioxo group (-S) in the imidazole ring be leveraged for selective bioactivity modulation?
The thioxo group enhances hydrogen-bonding and metal-chelating capabilities. For example:
- Metal coordination : The sulfur atom can bind to Zn²⁺ or Fe²⁺ in enzyme active sites (e.g., matrix metalloproteinases).
- Redox activity : The -S group participates in disulfide bond formation under oxidative conditions, influencing cellular redox balance.
Structure-activity relationship (SAR) studies should compare thioxo vs. oxo (-O) analogs to isolate sulfur-specific effects .
Q. What crystallographic data support the compound’s conformational stability in solid-state formulations?
Single-crystal X-ray diffraction reveals intermolecular interactions such as:
- C–H⋯F hydrogen bonds : Stabilize fluorinated substituents.
- C–H⋯N interactions : Anchor the imidazole ring to adjacent aromatic systems.
For example, in a related triazole-thione derivative, dihedral angles between the bromophenyl (84.15°) and trimethoxyphenyl (55.67°) groups dictate packing efficiency .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s inhibition of p38 MAP kinase?
- Kinase activity assays : Use recombinant p38 MAP kinase with ATP-competitive substrates (e.g., ELISA-based phosphorylation assays).
- Selectivity screening : Test against related kinases (JNK, ERK) to rule out off-target effects.
- Docking studies : Align the compound’s trimethoxyphenyl group into the hydrophobic pocket of p38’s ATP-binding site .
Q. What statistical frameworks are optimal for analyzing dose-response data in cytotoxicity studies?
- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate IC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Principal component analysis (PCA) : Identify clusters of activity across cell lines .
Methodological Challenges
Q. How can researchers address low yields in the final cyclocondensation step?
- Catalyst optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. What techniques validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
